molecular formula C9H8N2O2 B172900 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde CAS No. 17288-48-1

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B172900
CAS No.: 17288-48-1
M. Wt: 176.17 g/mol
InChI Key: ZFQNWDOJNLGVLV-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2 It is a derivative of pyridine and pyrrole, featuring a methoxy group at the 5-position and a formyl group at the 2-position of the pyrrolo[2,3-c]pyridine ring system

Scientific Research Applications

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 5-methoxy-2-nitropyridine, reduction and subsequent cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

    Reduction: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The methoxy and formyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-pyrrolo[2,3-c]pyridine: Lacks the formyl group, making it less reactive in certain chemical transformations.

    5-Methoxy-1H-pyrrolo[3,2-c]pyridine: Differing in the position of the nitrogen atom, leading to different chemical and biological properties.

    5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Another isomer with distinct reactivity and applications.

Uniqueness

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of both a methoxy and a formyl group, which allows for diverse chemical modifications and interactions with biological targets. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQNWDOJNLGVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938226
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-48-1
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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